Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-
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Overview
Description
Boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, also known as (4’-formyl-[1,1’-biphenyl]-4-yl)boronic acid, is an organoboron compound. It is characterized by the presence of a boronic acid group attached to a biphenyl structure with a formyl group at the para position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Grignard Reaction: The 4-bromobenzaldehyde undergoes a Grignard reaction with magnesium in the presence of anhydrous ether to form the Grignard reagent.
Borylation: The Grignard reagent is then reacted with triisopropyl borate to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of more efficient catalysts and solvents to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Carboxylic Acids: Formed from oxidation of the formyl group.
Alcohols: Formed from reduction of the formyl group.
Scientific Research Applications
Boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, has several scientific research applications:
Mechanism of Action
The mechanism of action of boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, involves its ability to form reversible covalent bonds with hydroxyl groups. This property is exploited in various catalytic processes and sensor applications. The boronic acid group can interact with diols to form cyclic boronate esters, which are key intermediates in many reactions .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic Acid: Similar structure but with a single phenyl ring.
4-Bromophenylboronic Acid: Contains a bromine atom instead of a formyl group.
Biphenyl-4-boronic Acid: Lacks the formyl group.
Uniqueness
Boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, is unique due to the presence of both a boronic acid group and a formyl group on a biphenyl structure. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1106837-43-7 |
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Molecular Formula |
C13H11BO3 |
Molecular Weight |
226.04 g/mol |
IUPAC Name |
[3-(4-formylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H11BO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9,16-17H |
InChI Key |
VBZKTHLSWTYPSN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C=O)(O)O |
Origin of Product |
United States |
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